molecular formula C24H22ClN7OS B2803177 (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1105209-00-4

(4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2803177
CAS RN: 1105209-00-4
M. Wt: 492
InChI Key: AWUKBBDYSPXHTF-UHFFFAOYSA-N
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Description

(4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22ClN7OS and its molecular weight is 492. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study by Yurttaş et al. (2014) explored the anticancer activities of 1,2,4-triazine derivatives bearing piperazine amide moiety. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions demonstrated promising antiproliferative agents against breast cancer cells, highlighting the potential of such compounds in cancer treatment (Yurttaş et al., 2014).

Antimicrobial and Antifungal Activities

Nagaraj et al. (2018) synthesized novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, demonstrating significant inhibition of bacterial growth. These findings indicate the compound's potential as an antimicrobial agent (Nagaraj et al., 2018). Additionally, Ming-zhen et al. (2013) found that acetylated glucopyranosyl triazole showed good fungicidal activity against Physalospora piricola, comparable to the control compound chlorothalonil (Ming-zhen et al., 2013).

Anticonvulsant Properties

Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds containing similar moieties, suggesting potential applications of these compounds in treating convulsive disorders (Georges et al., 1989).

Structural and Electronic Properties

Georges et al. (1989) also investigated the structural and electronic properties of these compounds, providing valuable insights into their molecular behavior and interactions, which could inform further pharmaceutical applications (Georges et al., 1989).

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN7OS/c25-18-6-4-9-20(16-18)30-12-14-31(15-13-30)23(33)22-21(17-34-24-26-10-5-11-27-24)32(29-28-22)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUKBBDYSPXHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone

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